molecular formula C13H18OS B1367833 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 945953-48-0

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No. B1367833
CAS RN: 945953-48-0
M. Wt: 222.35 g/mol
InChI Key: CXJRZQPQBNHPPA-UHFFFAOYSA-N
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Description

“2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one” is a chemical compound with the CAS Number: 945953-48-0 . It has a molecular weight of 223.36 and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of this compound involves a novel palladium-catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate . This process has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the API, in excellent yield even with 1 mol% catalyst loading .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H18OS . The InChI key provides a unique identifier for the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.36 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has been a subject of interest in various chemical synthesis and reactions. Studies have shown its application in forming derivatives through bromination and Vilsmeier–Haack formylation, demonstrating its reactivity and potential in creating diverse chemical structures. Specifically, the formation of bromo-compounds and hydroxymethylene derivatives from this compound has been detailed, highlighting its versatility in organic synthesis (Drewry & Scrowston, 1969). Additionally, it serves as a starting material for the synthesis of benzo[b]thiophene derivatives and provides a pathway into the thieno[2,3-g]indole system (Datta & De, 1989).

Antimicrobial Activity

The compound has also been explored for its potential in antimicrobial applications. A study involving the synthesis of derivatives of this compound showed promising in vitro antimicrobial activity against several bacterial strains, such as Staphylococcus aureus and Bacillus subtilis (Tehranchian et al., 2005).

Pharmaceutical Applications

In the pharmaceutical domain, compounds synthesized from this compound have shown potential. For instance, the synthesis of acetylcholinesterase (AChE) inhibitors from its derivatives has been reported, indicating its utility in developing treatments for conditions like Alzheimer’s disease (Jeyachandran et al., 2013).

Antioxidant Properties

The compound's derivatives have been studied for their antioxidant properties. Research on the synthesis of novel antioxidants from its derivatives has contributed to understanding the radical cyclization processes and the formation of diverse chemical structures with potential health benefits (Malmström, Gupta, & Engman, 1998).

Synthesis of Heterocyclic Compounds

Further studies have emphasized its role in the synthesis of heterocyclic compounds. For example, a novel method for synthesizing 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivatives via a one-pot multicomponent reaction has been developed, showcasing the compound's contribution to creating diverse and complex molecular structures (Yerande et al., 2014).

Insecticidal Activity

Additionally, this compound and its derivatives have been evaluated for their insecticidal activity. Research has shown that certain derivatives exhibit potent insecticidal properties, especially against pests like the American cockroach (Nakada et al., 1978).

Photochromic Applications

The compound has also found applications in photochromic studies. Its derivatives have been used in investigating the thermal and photochemical reactions of certain heterocyclic fulgides, contributing to the development of materials with photochromic properties (Glaze et al., 1985).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJRZQPQBNHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(S1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587481
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945953-48-0
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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